(R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including amino, methoxy, and ester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions One common approach is the reduction of a naphthalene derivative followed by functional group modifications For instance, starting from a naphthalene precursor, selective reduction can be achieved using hydrogenation in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The presence of both amino and ester functional groups in Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate distinguishes it from other similar compounds. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1 |
InChI Key |
FJOHNAWIKHXDST-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)(C(=O)OC)N |
Canonical SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N |
Origin of Product |
United States |
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